N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide
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Overview
Description
N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide is a complex organic compound that features a furan ring and a phenyl group with hydroxyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide typically involves the condensation of 2,4-dihydroxyacetophenone with furan-2-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-1-(2,4-dihydroxyphenyl)ethylidene]-2,2-diphenylacetohydrazide
- 5-(5-chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)isoxazole-3-carboxamide
Uniqueness
N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide is unique due to the presence of both a furan ring and a phenyl group with hydroxyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8(10-5-4-9(16)7-11(10)17)14-15-13(18)12-3-2-6-19-12/h2-7,16-17H,1H3,(H,15,18)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIOYYRNVQUDIU-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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